molecular formula C17H20N4O2S2 B7461866 1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole

1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole

Cat. No. B7461866
M. Wt: 376.5 g/mol
InChI Key: WWSIGDROBAJCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful for a variety of purposes, including in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole is not fully understood. However, it is thought to act by binding to specific targets in cells and modulating their activity. This compound has been found to have activity against a variety of targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects
1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole has been found to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of enzymes involved in a variety of biological processes, including metabolism, signaling, and DNA repair. Additionally, it has been found to have activity against a variety of receptors and ion channels, which could have implications for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have activity against a variety of targets, which makes it useful for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole. One potential direction is to further investigate the compound's mechanism of action and identify specific targets that it modulates. Additionally, this compound could be studied for its potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and infectious diseases. Finally, this compound could be used as a tool for studying biological processes, including metabolism, signaling, and DNA repair.

Synthesis Methods

The synthesis method for 1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole involves several steps. First, 4-(5-Methylthiophen-2-yl)sulfonylpiperazine is synthesized by reacting 5-methyl-2-thiophenecarboxylic acid with piperazine and sulfonyl chloride. Then, this compound is reacted with 1-(chloromethyl)benzimidazole to yield 1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole.

Scientific Research Applications

1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent.

properties

IUPAC Name

1-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-14-6-7-17(24-14)25(22,23)21-10-8-19(9-11-21)13-20-12-18-15-4-2-3-5-16(15)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSIGDROBAJCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole

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